molecular formula C26H24N2O4 B5424512 N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine

N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine

Cat. No. B5424512
M. Wt: 428.5 g/mol
InChI Key: HKOOKMBWEXGDRH-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine, also known as Boc-Phe(4-Me)Acr-OBzl, is a peptide that has gained attention in scientific research due to its potential applications in drug development.

Mechanism of Action

N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This prevents the enzyme from functioning properly, leading to the inhibition of its activity. In the case of cathepsin B and cathepsin L, inhibition of these enzymes has been shown to reduce the invasive and metastatic potential of cancer cells.
Biochemical and Physiological Effects
This compound(4-Me)Acr-OBzl has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, the peptide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl in lab experiments is its high purity and stability. The peptide is synthesized using SPPS, which allows for the efficient production of a pure and stable product. However, one limitation of using this compound(4-Me)Acr-OBzl is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl in scientific research. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of the peptide in inhibiting the progression of cancer and reducing the invasive and metastatic potential of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the efficacy of the peptide in inhibiting the aggregation of beta-amyloid peptides and reducing the neurotoxicity associated with these peptides. Additionally, further studies are needed to determine the potential side effects and toxicity of the peptide, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the use of automated peptide synthesizers, which allow for the efficient synthesis of complex peptides. The final product is obtained through cleavage of the peptide from the solid support and purification using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine(4-Me)Acr-OBzl has been used in scientific research for its potential applications in drug development. The peptide has been shown to have inhibitory effects on certain enzymes, such as cathepsin B and cathepsin L, which are involved in the progression of cancer and other diseases. This compound(4-Me)Acr-OBzl has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

IUPAC Name

2-[[(Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-18-12-14-20(15-13-18)16-22(27-24(29)21-10-6-3-7-11-21)25(30)28-23(26(31)32)17-19-8-4-2-5-9-19/h2-16,23H,17H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOOKMBWEXGDRH-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C(=O)NC(CC2=CC=CC=C2)C(=O)O)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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